molecular formula C20H23NO3 B6662580 4-[[Methyl-(3-methyl-2-phenylbutanoyl)amino]methyl]benzoic acid

4-[[Methyl-(3-methyl-2-phenylbutanoyl)amino]methyl]benzoic acid

Cat. No.: B6662580
M. Wt: 325.4 g/mol
InChI Key: LKEPWLAJGXMAJZ-UHFFFAOYSA-N
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Description

4-[[Methyl-(3-methyl-2-phenylbutanoyl)amino]methyl]benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid moiety linked to a substituted amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[Methyl-(3-methyl-2-phenylbutanoyl)amino]methyl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the acylation of an amine with a substituted butanoyl chloride, followed by a coupling reaction with a benzoic acid derivative. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-[[Methyl-(3-methyl-2-phenylbutanoyl)amino]methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to simplify the molecule or alter its properties.

    Substitution: Common in aromatic compounds, substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[[Methyl-(3-methyl-2-phenylbutanoyl)amino]methyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[[Methyl-(3-methyl-2-phenylbutanoyl)amino]methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylamino)benzoic acid: Similar structure but with different substituents, leading to different properties and applications.

    4-Methoxyphenylboronic acid: Another benzoic acid derivative with distinct chemical behavior.

    Benzoic acid, 4-methyl-, 3-methyl-2-butyl ester: Shares the benzoic acid core but has different functional groups.

Uniqueness

4-[[Methyl-(3-methyl-2-phenylbutanoyl)amino]methyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-[[methyl-(3-methyl-2-phenylbutanoyl)amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-14(2)18(16-7-5-4-6-8-16)19(22)21(3)13-15-9-11-17(12-10-15)20(23)24/h4-12,14,18H,13H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEPWLAJGXMAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)C(=O)N(C)CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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